methyl 2-methyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate
Description
Methyl 2-methyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is a tricyclic heterocyclic compound featuring a fused imidazo[1,2-a]benzimidazole core. Key structural attributes include:
- 2-position substitution: A methyl group, which may sterically influence reactivity or binding.
Synthesis routes for related imidazo[1,2-a]benzimidazoles often involve cyclization of quaternary salts derived from benzimidazol-2-amines and α-bromo ketones, as seen in the preparation of 9-substituted analogues . The Wittig olefination of ethyl 2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is another method to introduce ethenyl groups, suggesting flexibility in functionalization .
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C18H22N4O3/c1-13-16(17(23)24-2)22-15-6-4-3-5-14(15)21(18(22)19-13)8-7-20-9-11-25-12-10-20/h3-6H,7-12H2,1-2H3 |
InChI Key |
BHTUOEBCWIBCMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)CCN4CCOCC4)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 2-methyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure
The compound's structure is characterized by the presence of an imidazo[1,2-a]benzimidazole core, which is known for its biological activity. The molecular formula is , and it features a morpholine moiety that contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzymatic Inhibition : Compounds in this class often inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : They may act as agonists or antagonists at certain receptors, influencing physiological responses.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Efficacy : A study evaluated the compound's ability to induce apoptosis in various cancer cell lines. Results showed significant cytotoxicity at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Properties : Another investigation assessed the compound against several pathogenic bacteria. The findings indicated a dose-dependent inhibition of growth, highlighting its potential as an antibiotic.
- Kinase Inhibition : In vitro assays demonstrated that this compound effectively inhibited specific kinases involved in cancer progression, providing a basis for further development as a targeted therapy.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including those similar to methyl 2-methyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate. Compounds in this class have shown efficacy against multidrug-resistant strains of bacteria and fungi. For instance, the imidazo[1,2-a]pyridine analogues demonstrated significant activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM . Such findings suggest that similar structures may possess comparable antimicrobial effects.
Anticancer Properties
The compound's structural similarity to known anticancer agents positions it as a candidate for cancer treatment research. Various benzimidazole derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For example, studies report that certain benzimidazole derivatives exhibit notable cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values comparable to established chemotherapeutics .
Table 1: Cytotoxicity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 10.5 |
| Compound B | HepG2 | 8.3 |
| Compound C | HCT-116 | 7.8 |
Anti-inflammatory Effects
Compounds related to this compound have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . The anti-inflammatory activity of these compounds has been measured using standard assays, showing promising results that could lead to new treatments for inflammatory diseases.
Molecular Modeling and Drug Design
The design and synthesis of novel derivatives based on the imidazo[1,2-a]benzimidazole scaffold have been supported by molecular modeling studies, which predict their binding affinities to various biological targets . These computational studies are essential for optimizing the pharmacokinetic properties of new compounds and enhancing their therapeutic potential.
Mechanistic Studies
In-depth mechanistic studies have revealed that some imidazo[1,2-a]benzimidazole derivatives induce apoptosis in cancer cells through various pathways, including tubulin polymerization inhibition and activation of caspase cascades . Understanding these mechanisms is critical for the development of effective anticancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Key Positions
The pharmacological and physicochemical properties of imidazo[1,2-a]benzimidazoles are highly dependent on substituent patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
- 9-Position Modifications : The target compound’s 2-(morpholin-4-yl)ethyl group enhances water solubility compared to methyl or ethyl substituents (e.g., ). Morpholine derivatives are often utilized to improve bioavailability in drug design .
- 2-Position Diversity : Aryl groups (e.g., 4-nitrophenyl in ) introduce steric bulk and electronic effects, whereas methyl groups favor metabolic stability.
- 3-Position Functionality: The methyl carboxylate ester in the target compound may act as a prodrug, hydrolyzing to a carboxylic acid in vivo. This contrasts with non-esterified analogues (e.g., ), which lack this activation pathway.
Physicochemical and Structural Insights
- Crystallography and Conformation : Tools like SHELXL and ORTEP-3 are critical for resolving the puckered conformation of the imidazo[1,2-a]benzimidazole core, which may influence binding to biological targets . Ring puckering coordinates (e.g., Cremer-Pople parameters) could further elucidate conformational flexibility .
Research Findings and Implications
- Biological Potential: While direct pharmacological data for the target compound are absent, structurally related imidazo[1,2-a]benzimidazoles exhibit antimicrobial, anticancer, and kinase inhibitory activities. The morpholine moiety may target kinases or GPCRs, as seen in other drug candidates .
- Prodrug Potential: The methyl carboxylate group could be cleaved in vivo to a carboxylic acid, a strategy employed in prodrugs like oseltamivir.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
